molecular formula C16H12ClNO B13721606 6-Chloro-8-methyl-2-phenyl-4-quinolinol CAS No. 1070879-83-2

6-Chloro-8-methyl-2-phenyl-4-quinolinol

Cat. No.: B13721606
CAS No.: 1070879-83-2
M. Wt: 269.72 g/mol
InChI Key: PDUMMKQLAPHXRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-2-phenyl-4-quinolinol typically involves the reaction of 2-phenyl-4-quinolinol with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure the substitution of a chlorine atom at the 6th position of the quinoline ring .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up for industrial production by optimizing reaction conditions and using larger quantities of reagents .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-2-phenyl-4-quinolinol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-Chloro-8-methyl-2-phenyl-4-quinolinol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research is being conducted on its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-2-phenyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

CAS No.

1070879-83-2

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

6-chloro-8-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H12ClNO/c1-10-7-12(17)8-13-15(19)9-14(18-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

PDUMMKQLAPHXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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